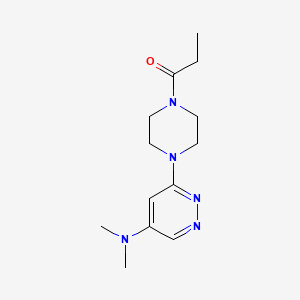
1-(4-(5-(Dimethylamino)pyridazin-3-yl)piperazin-1-yl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-(5-(Dimethylamino)pyridazin-3-yl)piperazin-1-yl)propan-1-one is a compound that belongs to the class of pyridazinone derivatives. Pyridazinones are known for their diverse pharmacological activities and have attracted significant attention in medicinal chemistry due to their potential therapeutic applications .
準備方法
The synthesis of 1-(4-(5-(Dimethylamino)pyridazin-3-yl)piperazin-1-yl)propan-1-one typically involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . Industrial production methods may involve the use of polyphosphoric acid (PPA) for intramolecular cyclization of the respective hydrazono compounds .
化学反応の分析
1-(4-(5-(Dimethylamino)pyridazin-3-yl)piperazin-1-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
科学的研究の応用
1-(4-(5-(Dimethylamino)pyridazin-3-yl)piperazin-1-yl)propan-1-one has a wide range of scientific research applications:
Chemistry: It serves as a synthetic building block for designing new drugs due to its versatile pharmacophore.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: It is used in the development of agrochemicals and other industrial applications.
作用機序
The mechanism of action of 1-(4-(5-(Dimethylamino)pyridazin-3-yl)piperazin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or receptor antagonist, modulating various biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
1-(4-(5-(Dimethylamino)pyridazin-3-yl)piperazin-1-yl)propan-1-one can be compared with other pyridazinone derivatives, such as:
2-(3,4-difluorophenyl)-4-(3-hydroxy-3-methylbutoxy)-5-(4-methane-sulfonylphenyl)-2H-pyridazin-3 one: Known for its cyclooxygenase-2 inhibitory activity.
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: Evaluated for their anti-tubercular activity. The uniqueness of this compound lies in its specific pharmacophore and the diverse range of biological activities it exhibits.
生物活性
1-(4-(5-(Dimethylamino)pyridazin-3-yl)piperazin-1-yl)propan-1-one is a pyridazinone derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biochemical interactions, pharmacological potential, and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
- Molecular Formula : C13H21N5O
- Molecular Weight : 263.34 g/mol
- CAS Number : 1448060-39-6
The compound features a complex structure that includes a dimethylamino group, a piperazine moiety, and a pyridazine ring, which contribute to its biological reactivity and therapeutic potential.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. It may function as an enzyme inhibitor or receptor antagonist, influencing several biological pathways:
- Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes involved in disease pathways.
- Receptor Interaction : It potentially interacts with neurotransmitter receptors, which can modulate physiological responses.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Similar compounds have demonstrated efficacy against various bacterial strains, suggesting potential use as an antimicrobial agent.
- Antiviral Properties : The structural features may enhance interactions with viral proteins, leading to antiviral effects.
- Anticancer Potential : Preliminary studies indicate that derivatives of this compound may inhibit cancer cell proliferation.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of pyridazinone derivatives, including this compound. Results showed significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Test Compound | 32 | Effective |
| Control (Ciprofloxacin) | 16 | Effective |
Study 2: Antiviral Mechanism
Another research effort focused on the antiviral properties of related compounds. The study demonstrated that the compound could inhibit viral replication in vitro, suggesting a mechanism involving interference with viral entry or replication processes.
Study 3: Anticancer Activity
In vitro tests on cancer cell lines revealed that the compound could induce apoptosis in specific types of cancer cells, highlighting its potential as an anticancer agent.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF7 (Breast Cancer) | 10 | Induces Apoptosis |
| HeLa (Cervical Cancer) | 15 | Induces Apoptosis |
特性
IUPAC Name |
1-[4-[5-(dimethylamino)pyridazin-3-yl]piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5O/c1-4-13(19)18-7-5-17(6-8-18)12-9-11(16(2)3)10-14-15-12/h9-10H,4-8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOSYZYDODBYZPY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=NN=CC(=C2)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














